molecular formula C22H19BrN2O2S B5518978 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

Cat. No.: B5518978
M. Wt: 455.4 g/mol
InChI Key: JWNRWWPSDSNFCO-ZVHZXABRSA-N
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Description

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide is a complex organic compound with a unique structure that includes bromine, sulfur, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-bromobenzyl chloride with thiourea to form 3-bromobenzyl isothiocyanate. This intermediate is then reacted with 3-phenoxyaniline under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; conditionsanhydrous solvents.

    Substitution: Sodium azide, potassium cyanide; conditionspolar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Azides, nitriles.

Scientific Research Applications

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of bromine and sulfur atoms in the structure allows for unique interactions with biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide
  • **N-(3-bromophenyl)-2-{[3-(methylsulfanyl)phenyl]amino}acetamide

Uniqueness

Compared to similar compounds, 2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide stands out due to its phenoxy group, which can enhance its biological activity and specificity. The combination of bromine, sulfur, and phenoxy groups in the structure provides a unique set of chemical properties that can be exploited in various applications.

Properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O2S/c23-19-8-4-7-18(12-19)15-28-16-22(26)25-24-14-17-6-5-11-21(13-17)27-20-9-2-1-3-10-20/h1-14H,15-16H2,(H,25,26)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNRWWPSDSNFCO-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=NNC(=O)CSCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=N/NC(=O)CSCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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